Adamantane
Overview
Description
Adamantane is an organic compound with the chemical formula C10H16. It is a polycyclic hydrocarbon and the simplest member of the diamondoid family. The structure of this compound consists of three fused cyclohexane rings arranged in a cage-like configuration, resembling the diamond lattice. This unique structure imparts remarkable stability and rigidity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The first successful synthesis of adamantane was achieved by Vladimir Prelog and colleagues in 1941. The synthesis involved the rearrangement of bicyclo[3.3.1]nonane derivatives. One common method for synthesizing this compound is the Lewis acid-catalyzed rearrangement of tricyclo[3.3.1.1^3,7]decane derivatives. This method typically uses aluminum chloride as the catalyst and involves heating the reactants under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of dicyclopentadiene followed by a series of rearrangement reactions. The process is optimized to achieve high yields and purity of the final product. Another industrial method involves the pyrolysis of certain hydrocarbons under high temperatures and pressures, leading to the formation of this compound and its derivatives .
Chemical Reactions Analysis
Types of Reactions: Adamantane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form adamantanone using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of adamantanone can yield adamantanol using reducing agents like lithium aluminum hydride.
Substitution: Halogenation of this compound can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst. This leads to the formation of haloadamantanes.
Functionalization: this compound can be functionalized by introducing various functional groups such as amino, hydroxyl, or carboxyl groups through different chemical reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Catalysts: Aluminum chloride, light (for halogenation).
Major Products:
Adamantanone: Formed through oxidation.
Adamantanol: Formed through reduction.
Haloadamantanes: Formed through halogenation.
Scientific Research Applications
Adamantane and its derivatives have found numerous applications in scientific research:
Chemistry: this compound serves as a building block for the synthesis of complex organic molecules. Its rigid structure makes it an ideal scaffold for studying molecular interactions and designing new materials.
Biology: this compound derivatives, such as amantadine, have been used as antiviral agents. Amantadine is effective against influenza A virus by inhibiting viral replication.
Medicine: this compound-based drugs, including memantine, are used in the treatment of neurodegenerative diseases like Alzheimer’s disease. These drugs function by modulating neurotransmitter activity in the brain.
Mechanism of Action
The mechanism of action of adamantane derivatives varies depending on their specific application:
Antiviral Activity: Amantadine inhibits the M2 proton channel of the influenza A virus, preventing the release of viral genetic material into the host cell.
Neuroprotective Effects: Memantine acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, reducing excitotoxicity and neuronal damage in neurodegenerative diseases.
Comparison with Similar Compounds
Adamantane is unique due to its highly symmetrical and rigid structure. Similar compounds include:
Diamantane: A higher diamondoid with two fused this compound units.
Triamantane: Composed of three fused this compound units.
Tetramantane: Composed of four fused this compound units.
These higher diamondoids share similar properties with this compound but exhibit increased molecular weight and complexity. This compound’s simplicity and stability make it a valuable compound for various applications, distinguishing it from its higher homologues .
Properties
IUPAC Name |
adamantane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORILYTVJVMAKLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022017 | |
Record name | Adamantane | |
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Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | Adamantane | |
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CAS No. |
281-23-2 | |
Record name | Adamantane | |
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Record name | Adamantane | |
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Record name | ADAMANTANE | |
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Record name | Tricyclo[3.3.1.13,7]decane | |
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Record name | Adamantane | |
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Record name | Tricyclo[3.3.1.13,7]decane | |
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Record name | ADAMANTANE | |
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